molecular formula C16H17NO4S B2380800 Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 591723-23-8

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B2380800
CAS RN: 591723-23-8
M. Wt: 319.38
InChI Key: OZDIPMDERAXHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MSV-III, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and industry. In

Scientific Research Applications

Environmental Behavior and Contamination

  • Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate (MNMPNG) and related compounds like N-(phenylsulfonyl)-glycine (PSG) have been studied in environmental contexts. Krause and Schöler (2000) examined the behavior of PSG in a municipal sewage treatment plant, finding that microbial methylation can lead to the formation of phenylsulfonyl-sarcosine (PSS), indicating a potential pathway for MNMPNG transformation in similar environments (Krause & Schöler, 2000).

Synthetic Applications

  • MNMPNG and its derivatives have been used in the synthesis of complex organic compounds. For instance, Weinreb amide-based equivalents, including N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide, facilitate the synthesis of tetrahydroisoquinoline frameworks, as demonstrated by Kommidi, Balasubramaniam, and Aidhen (2010) (Kommidi, Balasubramaniam, & Aidhen, 2010).

Chemical Properties and Reactions

  • Research by Flynn, Zabrowski, and Nosal (1992) on methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, a related compound, provided insights into atom-transfer radical cyclizations, showcasing the potential of MNMPNG in similar chemical reactions (Flynn, Zabrowski, & Nosal, 1992).

Biochemical Interactions

  • N-phenylsulfonyl derivatives, closely related to MNMPNG, have been synthesized and identified as antagonists at specific receptors, as found in the work by Hays et al. (1993), indicating potential biochemical applications of MNMPNG (Hays et al., 1993).

Medical Applications

  • Cho et al. (2020) studied the osteoclast inhibitory activity of compounds like N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally similar to MNMPNG, revealing potential applications in the treatment of osteoporosis (Cho et al., 2020).

Material Science Applications

  • Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes using phenylsulfonyl-based reactions, suggesting the use of MNMPNG in the development of advanced materials (Kim, Labouriau, Guiver, & Kim, 2011).

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-7-6-8-14(11-13)17(12-16(18)21-2)22(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDIPMDERAXHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332646
Record name methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate

CAS RN

591723-23-8
Record name methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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